N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide
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Overview
Description
“N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide” is a chemical compound that contains a cyano group (-CN), an amide group (-CONH2), and a chloro-dimethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-chloro-2,5-dimethoxyaniline with a 2-cyanoacetyl chloride or a similar acylating agent. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyano group, the amide group, and the chloro-dimethoxyphenyl group. These groups could potentially engage in a variety of interactions, including hydrogen bonding (from the amide group) and dipole-dipole interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The cyano group could potentially undergo addition reactions, while the amide group could participate in hydrolysis or condensation reactions. The chloro-dimethoxyphenyl group might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and cyano groups could increase its solubility in polar solvents, while the chloro-dimethoxyphenyl group could increase its solubility in non-polar solvents.Scientific Research Applications
Epoxy Resin Curing Agents
Cyanoacetamides, including derivatives like N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide, have been identified as novel curing agents for epoxy resins. Their application in this domain is due to the ability to produce clear, tough solids with high glass transition temperatures, good mechanical strength, and excellent adhesion to metal surfaces. These compounds act as latent hardeners that require curing initiators, offering potential for the formulation of storage-stable systems with quick hardening above certain temperatures. The versatility of cyanoacetamides in curing epoxy resins opens up innovative avenues in materials science and engineering (Renner et al., 1988).
Synthesis of Pharmaceutical Analogues
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide and its derivatives play a critical role in the synthesis of various pharmaceutical analogues. One study demonstrates the efficient synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, analogues of well-known pharmaceuticals, using cyanoacetamide derivatives. These compounds have potential applications in the development of new therapeutic agents, showcasing the versatility of cyanoacetamides in medicinal chemistry (Yermolayev et al., 2008).
Potential Insecticidal Agents
Research into N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide derivatives has uncovered their potential as insecticidal agents. A study synthesizing N-(4-chlorophenyl)-2-phenoxyacetamide derivatives through interaction with cyanoacetamide derivatives revealed compounds with excellent insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This application signifies the potential of cyanoacetamide derivatives in developing new, effective insecticides for agricultural use (Rashid et al., 2021).
Analgesic and Anti-Inflammatory Activities
The synthesis and evaluation of derivatives from N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide have shown promising analgesic and anti-inflammatory activities. A study involving the cyclocondensation of specific cyanoacetamides resulted in compounds with significant analgesic effects, comparable to known analgesics like sodium metamizole. This research highlights the therapeutic potential of cyanoacetamide derivatives in pain management and inflammation treatment (Yusov et al., 2019).
Safety And Hazards
Without specific safety data, it’s difficult to predict the safety and hazards associated with this compound. However, many cyano compounds are toxic, and appropriate safety precautions should be taken when handling this compound.
Future Directions
The study of this compound could potentially yield interesting findings, particularly if it exhibits unique reactivity or biological activity. However, without more information, it’s difficult to predict specific future directions.
Please note that this analysis is based on the structure and functional groups of the compound, and does not take into account any specific experimental data or literature sources. For a more accurate and detailed analysis, experimental data and peer-reviewed literature would be needed.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-9-6-8(14-11(15)3-4-13)10(17-2)5-7(9)12/h5-6H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUQLVQARVPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC#N)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide |
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